molecular formula C13H18O2 B13782907 2-Furfuryleneoctanal CAS No. 67801-17-6

2-Furfuryleneoctanal

Cat. No.: B13782907
CAS No.: 67801-17-6
M. Wt: 206.28 g/mol
InChI Key: QKPFFKNZHHNNSQ-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furfuryleneoctanal is an organic compound with the chemical formula C14H20O2. It is a ketone aldehyde compound characterized by a unique chemical structure. This compound is a colorless to pale yellow liquid with a distinct aroma and is soluble in most organic solvents . It is primarily used in the fragrance industry due to its aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-furfuryleneoctanal involves the reaction of furan with octyl aldehyde. The specific preparation steps include heating furan and octyl aldehyde in a reaction solvent at a certain molar ratio, adding a catalyst, and obtaining the product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Furfuryleneoctanal can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of 2-furfuryleneoctanal involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Properties

CAS No.

67801-17-6

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(2E)-2-(furan-2-ylmethylidene)octanal

InChI

InChI=1S/C13H18O2/c1-2-3-4-5-7-12(11-14)10-13-8-6-9-15-13/h6,8-11H,2-5,7H2,1H3/b12-10+

InChI Key

QKPFFKNZHHNNSQ-ZRDIBKRKSA-N

Isomeric SMILES

CCCCCC/C(=C\C1=CC=CO1)/C=O

Canonical SMILES

CCCCCCC(=CC1=CC=CO1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.